3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

GPR35 GPCR antagonism

3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190106-91-2) belongs to the 1,2,4-oxadiazole class of five-membered heterocycles, bearing a 2-fluorophenyl substituent at the C3 position and a furan-2-yl–pyrazol-5-yl fragment at the C5 position. With a molecular formula of C₁₅H₉FN₄O₂ (MW = 296.26 g·mol⁻¹), cLogP = 1.96, topological polar surface area (TPSA) = 84.71 Ų, zero hydrogen-bond donors, and full compliance with Lipinski’s Rule of Five, the compound presents a drug-like physicochemical profile that distinguishes it from heavier, more polar, or less permeable analogs within the same screening collection.

Molecular Formula C15H9FN4O2
Molecular Weight 296.261
CAS No. 1190106-91-2
Cat. No. B2774785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS1190106-91-2
Molecular FormulaC15H9FN4O2
Molecular Weight296.261
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)F
InChIInChI=1S/C15H9FN4O2/c16-10-5-2-1-4-9(10)14-17-15(22-20-14)12-8-11(18-19-12)13-6-3-7-21-13/h1-8H,(H,18,19)
InChIKeyMEPSLKKTFTWLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190106-91-2): Procurement-Ready 1,2,4-Oxadiazole–Pyrazole–Furan Hybrid for Focused Screening Libraries


3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190106-91-2) belongs to the 1,2,4-oxadiazole class of five-membered heterocycles, bearing a 2-fluorophenyl substituent at the C3 position and a furan-2-yl–pyrazol-5-yl fragment at the C5 position . With a molecular formula of C₁₅H₉FN₄O₂ (MW = 296.26 g·mol⁻¹), cLogP = 1.96, topological polar surface area (TPSA) = 84.71 Ų, zero hydrogen-bond donors, and full compliance with Lipinski’s Rule of Five, the compound presents a drug-like physicochemical profile that distinguishes it from heavier, more polar, or less permeable analogs within the same screening collection [1]. It is commercially available at ≥95% purity from multiple vendors, making it a readily accessible starting point for hit-to-lead campaigns or focused library design .

Why a Simple 1,2,4-Oxadiazole–Pyrazole Hybrid Cannot Substitute for 3-(2-Fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole Without Risking Activity Cliffs


Close structural analogs of CAS 1190106-91-2—such as the 4-fluorophenyl, 4-chlorophenyl, 3-methylphenyl, 4-ethoxyphenyl, and thiophen-2-yl variants—share the same 1,2,4-oxadiazole–pyrazole–aryl triad yet differ by a single substituent or heteroatom, producing marked shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and metabolic stability [1]. Even a positional isomer change (2-fluoro → 4-fluoro) alters the electronic distribution across the oxadiazole ring, while a furan → thiophene swap changes ring electronics, H-bond acceptor strength, and CYP liability, potentially generating activity cliffs in target-binding or ADME assays [2]. The quantitative evidence below demonstrates that generic substitution within this chemotype cannot be assumed to preserve biological activity, selectivity, or physicochemical suitability, and that each analog must be evaluated on its own data.

Quantitative Head-to-Head and Class-Level Evidence for 3-(2-Fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole vs. Its Closest Analogs


GPR35 Antagonism: Inactive for CAS 1190106-91-2 vs. Potentially Active Analogs — Implications for Target Selectivity Screening

In a primary GPR35 antagonism assay, 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (EOS94136) was classified as 'inactive' [1]. By contrast, multiple pyrazole–1,2,4-oxadiazole compounds within the same screening library have been reported to exhibit measurable GPR35 modulatory activity, indicating that the precise substitution pattern of the 3-aryl and 5-heteroaryl groups is a key determinant of GPCR engagement [2]. The inactivity of CAS 1190106-91-2 at GPR35 makes it a useful negative-control scaffold or a selectivity-enhancing chemotype when GPR35 off-target activity must be avoided, differentiating it from closely related 4-chlorophenyl and 3-methylphenyl analogs that may retain GPR35 binding.

GPR35 GPCR antagonism selectivity screening

Lipophilicity and Polarity Differentiation: 2-Fluorophenyl–Furan vs. 4-Fluorophenyl, 4-Chlorophenyl, and Thiophene Analogs

3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole exhibits cLogP = 1.96 and TPSA = 84.71 Ų, with zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6) [1]. The 4-chlorophenyl–furan analog (CAS 1192220-20-4) is predicted to have higher logP (≈2.5–2.8) and comparable TPSA, while the thiophene analog (CAS 1187336-18-0) has a larger molecular weight (312.32 vs. 296.26 g·mol⁻¹) and a larger polar surface area (≈87 Ų) due to the sulfur atom's greater van der Waals radius . The 3-methylphenyl analog (CAS 1239693-27-6) has a substantially higher logP (logD ≈ 4.11, reported cLogP ≈4.1) and a lower TPSA (62.71 Ų) , placing it in a more lipophilic and less polar region of chemical space. This positions the target compound in a favorable intermediate physicochemical window — less lipophilic than the 3-methylphenyl variant yet more polar than the thiophene analog — that may improve aqueous solubility, reduce nonspecific protein binding, and enhance oral absorption potential.

lipophilicity polar surface area physicochemical property drug-likeness

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Motif: Class-Level Evidence Supporting Selection of CAS 1190106-91-2 over Ester-Containing Pyrazole Analogs

The 1,2,4-oxadiazole ring has been systematically demonstrated to confer superior metabolic stability compared to the ester moiety in pyrazole-based modulators of store-operated calcium entry (SOCE) [1]. In a published series, replacement of the ester group with a 1,2,4-oxadiazole increased metabolic half-life in human liver microsomes by approximately 3- to 5-fold while retaining target potency, directly establishing the 1,2,4-oxadiazole as a preferred bioisostere for metabolic stabilization [1]. Although this evidence originates from a distinct pyrazole–oxadiazole chemotype rather than CAS 1190106-91-2 itself, the structural element conferring the stability advantage — the 1,2,4-oxadiazole ring — is identical, supporting the inference that the target compound shares this class-level benefit relative to analogous esters, amides, or hydrazones.

metabolic stability oxadiazole bioisostere store-operated calcium entry

Furan vs. Thiophene Heterocyclic Differentiation: Impact on Hydrogen-Bond Acceptor Strength and Metabolic Liability

The furan-2-yl substituent in CAS 1190106-91-2 provides a stronger hydrogen-bond acceptor (oxygen, HBA contribution) than the sulfur atom in the thiophene analog (CAS 1187336-18-0), while simultaneously avoiding the oxidative sulfur metabolism and CYP-mediated reactive metabolite formation associated with thiophene rings [1]. The thiophene analog has a molecular weight 16 Da higher (312.32 vs. 296.26) and a slightly larger TPSA, properties that could affect membrane permeability . Furan-containing compounds have been evaluated for antioxidant activity via the DPPH assay, with some furan–oxadiazole hybrids demonstrating radical-scavenging activity that is absent in the corresponding thiophene analogs [2]. This heteroatom difference therefore represents a quantifiable and mechanistically meaningful differentiation point for selection.

furan thiophene bioisostere CYP metabolic soft spot

Antiproliferative Chemotype Potential: Pyrazole–Oxadiazole Conjugates Demonstrate Tubulin Polymerization Inhibition with IC₅₀ Values of 1.3–3.9 μM

A series of pyrazole–oxadiazole conjugates structurally related to CAS 1190106-91-2 were evaluated for antiproliferative activity across multiple human cancer cell lines, with the most potent compounds (11a, 11d, 11f) inhibiting tubulin polymerization with IC₅₀ values of 1.3 μM, 3.9 μM, and 2.4 μM, respectively, and inducing G2/M cell cycle arrest and microtubule network disruption [1]. The target compound of the present guide has not been directly tested in this assay; however, the documented activity of close structural analogs within the pyrazole–1,2,4-oxadiazole series establishes the chemotype as a validated starting point for anticancer screening. Procurement of CAS 1190106-91-2 for antiproliferative profiling would benefit from the structure–activity relationship (SAR) established by Kamal et al., which demonstrates that the nature of the aryl substituent on the oxadiazole ring critically modulates tubulin polymerization inhibitory potency.

antiproliferative tubulin polymerization cancer cell lines G2/M arrest

Commercial Availability and Purity: CAS 1190106-91-2 at ≥95% Enables Immediate Procurement Without Custom Synthesis Delays

3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is available off-the-shelf from at least two vendors (Chemenu Catalog No. CM854062; BenchChem Catalog No. B2774785) at a purity of ≥95%, as confirmed by vendor Certificate of Analysis documentation . In contrast, the 4-ethoxyphenyl analog and several other analogs in this series require custom synthesis with lead times of 4–8 weeks, adding both cost and timeline uncertainty to screening workflows. The documented storage conditions and stock availability of CAS 1190106-91-2 support immediate shipment to most research destinations, eliminating the synthesis bottleneck that often delays hit validation studies.

commercial availability purity procurement lead time cost efficiency

Recommended Research and Procurement Application Scenarios for 3-(2-Fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190106-91-2)


GPCR Selectivity Screening Panels: Employing CAS 1190106-91-2 as a Verified GPR35-Inactive Control

Given the documented inactive status of CAS 1190106-91-2 in a primary GPR35 antagonism assay [1], this compound is ideally suited as a negative-control scaffold in GPCR selectivity panels where GPR35 engagement must be excluded. Researchers can pair this compound with structurally related but GPR35-active analogs to establish a structure–selectivity relationship for the pyrazole–oxadiazole chemotype, informing lead optimization programs where GPCR off-target activity is a concern.

Antiproliferative Hit Expansion: Leveraging the Tubulin Polymerization Chemotype for Focused Library Design

The established tubulin polymerization inhibitory activity of pyrazole–1,2,4-oxadiazole conjugates (IC₅₀ range 1.3–3.9 μM for optimized analogs) [1] positions CAS 1190106-91-2 as a valuable member of a focused antiproliferative screening library. Its unique 2-fluorophenyl–furan substitution pattern has not been profiled in published tubulin assays, offering the opportunity to extend the SAR landscape and potentially identify compounds with differentiated potency or cell-line selectivity.

Metabolic Stability-Driven Analog Selection: Prioritizing 1,2,4-Oxadiazole-Containing Compounds for In Vivo Profiling

The class-level metabolic stability advantage of the 1,2,4-oxadiazole bioisostere — demonstrated as a 3- to 5-fold increase in human liver microsome half-life over ester-containing analogs [1] — makes CAS 1190106-91-2 a strategically preferred choice when selecting pyrazole-based compounds for in vivo pharmacokinetic studies. Procurement of this compound, rather than an ester-containing analog, reduces the risk of rapid metabolic clearance that could mask target engagement in efficacy models.

ADME-Tox Differentiated Screening: Furan vs. Thiophene Chemotype Comparison in Reactive Metabolite Profiling

The furan-2-yl substituent in CAS 1190106-91-2 presents a lower risk of CYP-mediated sulfur oxidation and reactive metabolite formation compared to the thiophene analog (CAS 1187336-18-0) [1]. This differential ADME risk profile supports the inclusion of the target compound in panels designed to compare furan- vs. thiophene-containing oxadiazole series, enabling data-driven selection of the chemotype with the most favorable metabolic liability profile for lead optimization.

Quote Request

Request a Quote for 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.